molecular formula C9H11NO4S2 B3374725 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid CAS No. 1036577-97-5

2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid

Cat. No.: B3374725
CAS No.: 1036577-97-5
M. Wt: 261.3 g/mol
InChI Key: XJXBTVRDYPJRJL-UHFFFAOYSA-N
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Description

2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid is a thiophene-based derivative featuring a sulfamoyl group at the 5-position of the thiophene ring and an acetic acid moiety at the 2-position. Its structure combines electron-withdrawing (sulfamoyl) and electron-donating (allyl) groups, which may influence optoelectronic properties or biological activity .

Properties

IUPAC Name

2-[5-(prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c1-2-5-10-16(13,14)9-4-3-7(15-9)6-8(11)12/h2-4,10H,1,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXBTVRDYPJRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid typically involves the following steps:

  • Thiophene Derivative Synthesis: : The starting material is a thiophene derivative, which undergoes a series of reactions to introduce the prop-2-enylsulfamoyl group.

  • Sulfamoylation: : The thiophene derivative is treated with a sulfamoylating agent, such as chlorosulfonic acid, to introduce the sulfamoyl group.

  • Alkylation: : The sulfamoylated thiophene is then alkylated with an appropriate alkylating agent, such as prop-2-enyl bromide, to introduce the prop-2-enyl group.

  • Acetylation: : Finally, the compound is acetylated using acetic anhydride or another acetylating agent to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various alkylating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Higher oxidation state derivatives of the compound.

  • Reduction Products: : Reduced forms of the compound.

  • Substitution Products: : Derivatives with different functional groups.

Scientific Research Applications

2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activity and can be used in the study of biological processes.

  • Medicine: : It may have therapeutic potential and can be investigated for its medicinal properties.

  • Industry: : The compound can be used in various industrial applications, such as in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent on Sulfamoyl Molecular Formula Molar Mass (g/mol) Key Features
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid (Target) Prop-2-enyl (allyl) C₉H₁₁NO₄S₂ 261.32 Allyl group enhances π-conjugation; potential for charge-transfer applications
2-{5-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]thiophen-2-yl}acetic acid 4,6-Dimethylpyrimidinyl C₁₂H₁₃N₃O₄S₂ 327.38 Bulky aromatic substituent; may improve thermal stability
2-{5-[(2-Methylpropyl)sulfamoyl]thiophen-2-yl}acetic acid 2-Methylpropyl (isobutyl) C₁₀H₁₅NO₄S₂ 277.36 Aliphatic chain increases hydrophobicity; suitable for lipid-soluble formulations
2-[5-(Dimethylsulfamoyl)thiophen-2-yl]acetic acid Dimethyl C₈H₁₁NO₄S₂ 249.31 Electron-donating methyl groups; may alter electronic density on thiophene
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Chloroacetyl C₈H₇ClO₃S 218.66 Electrophilic chloroacetyl group; potential for nucleophilic reactions

Electronic and Optoelectronic Properties

  • Target Compound: The allyl group’s π-conjugation may extend absorption spectra, as seen in ’s thiophene-quinoxaline derivatives used in solar cells. DFT studies (e.g., B3LYP/cc-pVDZ) could predict its charge-transfer efficiency .

Biological Activity

The compound 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid (CAS No. 1036577-97-5) is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly in the context of inflammation and cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₁N₁O₄S₂
  • Molecular Weight : 261.32 g/mol

This compound features a thiophene ring, which contributes to its biological activity by interacting with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme plays a crucial role in the biosynthesis of prostaglandin E₂ (PGE₂), a mediator involved in inflammation and cancer progression. By inhibiting mPGES-1, this compound may reduce PGE₂ levels, thereby exerting anti-inflammatory and anti-cancer effects .

Efficacy in Cell Lines

In vitro studies have shown that derivatives of this compound exhibit selective inhibitory activity against mPGES-1 with IC₅₀ values in the low micromolar range. For instance, one study reported that certain derivatives induced cell cycle arrest in the G₀/G₁ phase and increased the subG₀/G₁ fraction, suggesting potential apoptosis or necrosis in A549 lung cancer cell lines .

Comparative Studies

A comparative analysis with established COX inhibitors revealed that compounds related to this compound demonstrated significant selectivity for mPGES-1 over COX enzymes. This selectivity is advantageous as it may lead to fewer gastrointestinal side effects typically associated with non-selective COX inhibitors .

Table 1: Biological Activity Data

CompoundTargetIC₅₀ (μM)Effect
2cmPGES-10.5Apoptosis induction in A549 cells
CAY10526mPGES-10.8Reference compound for comparison
Mefenamic AcidCOX-21.98Non-selective inhibitor

Case Study: Anti-inflammatory Effects

In a specific case study involving animal models, compounds related to this class were tested for their ability to reduce paw thickness induced by inflammation. The results showed a significant reduction in inflammation markers, indicating the potential therapeutic application of these compounds in treating inflammatory diseases without the adverse effects commonly seen with traditional NSAIDs .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of these compounds. Parameters such as liver enzyme levels (AST and ALT), kidney function indicators (creatinine and urea), and overall histological changes were monitored. The results indicated that selected compounds exhibited favorable safety profiles, making them promising candidates for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid
Reactant of Route 2
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid

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